molecular formula C17H13NO4S B14350856 2-[(4-Ethenylbenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 95175-84-1

2-[(4-Ethenylbenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B14350856
CAS No.: 95175-84-1
M. Wt: 327.4 g/mol
InChI Key: STYSPJMKZZPFSF-UHFFFAOYSA-N
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Description

2-[(4-Ethenylbenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features both aromatic and heterocyclic structures. This compound is notable for its unique combination of functional groups, including a sulfonyl group, an ethenyl group, and an isoindole dione structure. These features make it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Ethenylbenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method starts with the sulfonylation of 4-ethenylbenzene, followed by a reaction with isoindole-1,3-dione under controlled conditions. The reaction conditions often include the use of strong acids or bases as catalysts, and the process may require specific temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react over a specified period. The process is carefully monitored to maintain optimal reaction conditions, and the product is purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Ethenylbenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are typical.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Sulfides.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-[(4-Ethenylbenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Ethenylbenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The ethenyl group may participate in reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. These interactions can affect various cellular pathways and processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methylbenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione
  • 2-[(4-Chlorobenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione
  • 2-[(4-Nitrobenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione

Uniqueness

2-[(4-Ethenylbenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione is unique due to the presence of the ethenyl group, which imparts additional reactivity and potential for further functionalization. This makes it a versatile compound for various synthetic and research applications, distinguishing it from other similar compounds that may lack this functional group.

Properties

CAS No.

95175-84-1

Molecular Formula

C17H13NO4S

Molecular Weight

327.4 g/mol

IUPAC Name

2-[(4-ethenylphenyl)sulfonylmethyl]isoindole-1,3-dione

InChI

InChI=1S/C17H13NO4S/c1-2-12-7-9-13(10-8-12)23(21,22)11-18-16(19)14-5-3-4-6-15(14)17(18)20/h2-10H,1,11H2

InChI Key

STYSPJMKZZPFSF-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)S(=O)(=O)CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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